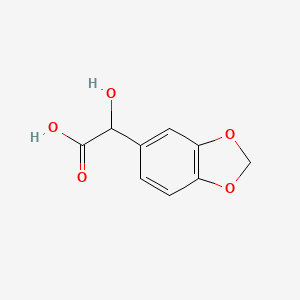
3,4-Methylenedioxymandelic acid
Cat. No. B1213049
Key on ui cas rn:
27738-46-1
M. Wt: 196.16 g/mol
InChI Key: CLUJFRCEPFNVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05407930
Procedure details


42.4g (1 mol) of lithium chloride and 140.3 g (2.5 mol) of potassium hydroxide were dissolved in 500 ml of ice water, and then, 10 g of a 90% trioctylmethylammonium chloride aqueous solution was added thereto. A solution prepared by dissolving 75 g (0.5 mol) of piperonal and bromoform (containing 13 v/v % ethanol, about 0.63 mol) in 500 ml of dioxane was dropwise added to the solution at a temperature of at most 5° C., and then, the mixture was stirred at the same temperature for 24 hours. The reaction mixture was adjusted to pH 1.5 with 130 ml of 6N hydrochloric acid and extracted with 500 ml of ethyl acetate. 500 ml of water was added to the organic layer, adjusted to pH 8.0 with potassium carbonate powder, and the aqueous layer was separated. 130 ml of 6N hydrochloric acid was added to the aqueous layer to adjust pH 1.5 and then extracted with 500 ml of ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. A crystalline residue was collected by filtration, washed with methylene chloride and diethyl ether and dried under reduced pressure to obtain 55.5 g (yield: 57%) of the above identified compound as the slightly yellow powder.


[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step One






Yield
57%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Li+].[OH-:3].[K+].[CH:5]1[C:10]([CH:11]=[O:12])=[CH:9][C:8]2[O:13][CH2:14][O:15][C:7]=2[CH:6]=1.C(Br)(Br)Br.Cl.[O:21]1[CH2:26]COCC1>[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC>[CH2:14]1[O:15][C:7]2[CH:6]=[CH:5][C:10]([CH:11]([OH:12])[C:26]([OH:21])=[O:3])=[CH:9][C:8]=2[O:13]1 |f:0.1,2.3,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
42.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
140.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
[Compound]
|
Name
|
ice water
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at the same temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solution prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropwise added to the solution at a temperature of at most 5° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 500 ml of ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
500 ml of water was added to the organic layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
130 ml of 6N hydrochloric acid was added to the aqueous layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 500 ml of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A crystalline residue was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methylene chloride and diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 55.5 g (yield: 57%) of the
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1OC=2C=C(C(C(=O)O)O)C=CC2O1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 57% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
